1-Bromo-4-(phenylsulfonyl)benzene 1-Bromo-4-(phenylsulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 23038-36-0
VCID: VC1963233
InChI: InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C12H9BrO2S
Molecular Weight: 297.17 g/mol

1-Bromo-4-(phenylsulfonyl)benzene

CAS No.: 23038-36-0

Cat. No.: VC1963233

Molecular Formula: C12H9BrO2S

Molecular Weight: 297.17 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(phenylsulfonyl)benzene - 23038-36-0

Specification

CAS No. 23038-36-0
Molecular Formula C12H9BrO2S
Molecular Weight 297.17 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-bromobenzene
Standard InChI InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
Standard InChI Key WUQDRRXKNVIWIR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Nomenclature

1-Bromo-4-(phenylsulfonyl)benzene is classified as an aryl sulfone with a bromine substituent. The compound is registered in various chemical databases and possesses several identifying characteristics.

Basic Identification

ParameterValue
CAS Number23038-36-0
Molecular FormulaC₁₂H₉BrO₂S
Molecular Weight297.17 g/mol
IUPAC Name1-(benzenesulfonyl)-4-bromobenzene

The compound is also known by several synonyms in the chemical literature, including p-bromophenyl phenyl sulfone, 4-bromodiphenyl sulfone, and benzene, 1-bromo-4-(phenylsulfonyl)- .

Registry Information

The compound was first registered in chemical databases in 2005 and has been subsequently updated, with the most recent modification recorded on March 1, 2025 . Its presence in multiple chemical databases indicates its significance in chemical research and applications.

Physical and Chemical Properties

1-Bromo-4-(phenylsulfonyl)benzene possesses distinct physical and chemical properties that are important for its characterization, handling, and applications in various fields.

Physical Properties

PropertyValueSource
Physical StateWhite to off-white solid
Melting Point102-103°C / 108-108.5°C
Boiling Point418.5°C at 760 mmHg
Density1.531 g/cm³
Flash Point206.9°C
Refractive Index1.618

The slight variation in reported melting points (102-103°C vs. 108-108.5°C) may be attributed to different measurement techniques or sample purities used in different studies.

Chemical Properties

The compound's chemical behavior is largely determined by its functional groups: the sulfonyl group and the bromine substituent.

PropertyValueDescription
LogP3.07-4.36Indicates moderate lipophilicity
Polar Surface Area (PSA)42.52Relates to its bioavailability
H-bond Acceptors2Due to sulfonyl oxygen atoms
Vapor Pressure7.92×10⁻⁷ mmHg at 25°CVery low volatility

The sulfonyl group (-SO₂-) serves as a strong electron-withdrawing group, affecting the electronic distribution in the molecule. This influences its reactivity and spectroscopic properties. The bromine atom, being an electronegative substituent, further modifies the electronic characteristics of the aromatic ring to which it is attached .

Structural Characteristics

Molecular Structure

1-Bromo-4-(phenylsulfonyl)benzene consists of two benzene rings connected by a sulfonyl group, with a bromine atom at the para position on one of the rings. This arrangement creates a characteristic molecular geometry that influences its chemical and physical properties.

Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
InChIKeyWUQDRRXKNVIWIR-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br

The structural configuration results in a dipolar molecule with distinct electronic properties. The sulfonyl group creates a significant dipole moment, contributing to the compound's ability to interact with polar solvents and biological targets .

Synthesis and Preparation Methods

Several synthetic routes have been documented for the preparation of 1-bromo-4-(phenylsulfonyl)benzene, making it accessible for research and industrial applications.

Classical Synthesis Approach

A classical synthetic approach to 1-bromo-4-(phenylsulfonyl)benzene was first described in the Journal of the American Chemical Society in 1952 . This method remains a reference point for contemporary syntheses of this compound.

Modern Synthetic Methods

Modern syntheses typically involve reactions with benzene sulfinate derivatives. One reported method utilizes:

  • Sodium 4-bromobenzenesulfinate

  • Potassium 4-bromophenyltrifluoroborate

  • Transition metal catalysis

Another synthetic pathway involves the use of diphenyliodonium triflate with appropriate sulfonyl hydrazides, yielding 1-bromo-4-(phenylsulfonyl)benzene in good yields (79%) .

Raw Materials for Synthesis

The following materials have been documented as precursors in various synthetic routes:

  • Sodium benzenesulfinate

  • Potassium 4-bromophenyltrifluoroborate

  • 4-Bromo diphenyl sulfide

  • 4-Bromobenzenesulfonyl chloride

Applications and Uses

1-Bromo-4-(phenylsulfonyl)benzene has several applications in chemistry and materials science, leveraging its unique structural and electronic properties.

Spectroscopic Applications

The compound serves as a fluorescent probe with specific characteristics:

  • Functions as a detector for copper ions

  • Used for the detection of sulfoxides

  • Acts as an acceptor in fluorescence spectroscopy systems

  • Exhibits spectral shifts in response to solvent polarity, making it useful for probing organic solvents like chloroform and dichloromethane

Synthetic Chemistry Applications

In organic synthesis, 1-bromo-4-(phenylsulfonyl)benzene serves as a valuable intermediate:

  • Used in the preparation of pharmaceuticals and agrochemicals

  • Serves as a building block for more complex molecules

  • The bromine functionality allows for further transformations through various coupling reactions

Analytical Chemistry

The compound has applications in analytical chemistry and chromatography:

  • Can be analyzed by reverse-phase HPLC methods

  • Used with Newcrom R1 HPLC columns

  • Analysis method is scalable and applicable for preparative separations

  • Suitable for pharmacokinetic studies

ParameterRecommendation
TemperatureRoom temperature
ContainerSealed, dry container
Light ExposureProtect from light (light sensitive)
Shelf LifeApproximately 1260 days (3.5 years)

The compound should be stored in a sealed container at room temperature, protected from moisture and light due to its light sensitivity .

Related Compounds and Comparative Analysis

Understanding the relationship between 1-bromo-4-(phenylsulfonyl)benzene and structurally similar compounds provides insight into its chemical behavior and potential applications.

Structurally Related Compounds

CompoundCAS NumberStructural Difference
1-Bromo-4-phenylsulfanylbenzene65662-88-6Contains sulfide (S) instead of sulfone (SO₂)
1-Nitro-4-(phenylsulfonyl)benzene1146-39-0Contains nitro (NO₂) instead of bromine (Br)
1-Bromo-4-[(phenylsulfonyl)methyl]benzene91110-68-8Contains an additional methylene (CH₂) group

Comparative Properties

The presence of different functional groups in these related compounds results in distinct physical and chemical properties:

  • The sulfide analog (1-bromo-4-phenylsulfanylbenzene) has decreased polarity compared to the sulfone

  • The nitro analog (1-nitro-4-(phenylsulfonyl)benzene) exhibits different electronic properties due to the strongly electron-withdrawing nitro group

  • The additional methylene group in 1-bromo-4-[(phenylsulfonyl)methyl]benzene increases flexibility and alters reactivity patterns

Research Findings and Developments

Recent research involving 1-bromo-4-(phenylsulfonyl)benzene has expanded our understanding of its properties and potential applications.

Synthetic Methodology Development

Research has focused on developing efficient synthetic routes to 1-bromo-4-(phenylsulfonyl)benzene. A notable example involves using diphenyliodonium triflate with sulfonyl hydrazides, which produced the compound with a yield of 79%. This method was documented in a study exploring novel synthetic approaches to aryl sulfones .

Chromatographic Analysis

The compound has been studied in the context of chromatographic separation techniques:

  • Successful separation has been achieved using Newcrom R1 HPLC columns

  • The mobile phase typically contains acetonitrile, water, and phosphoric acid

  • For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid

  • The method is scalable and suitable for preparative separations

Fluorescence Properties

Research has revealed that 1-bromo-4-(phenylsulfonyl)benzene exhibits interesting fluorescence properties:

  • Emission peak at approximately 524 nm

  • Displays bathochromic shift under certain conditions

  • Quantum efficiency is relatively low despite high yield

  • The observed shifts in emission spectra in response to solvent polarity make it valuable as a probe for solvent environments

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